Omecamtiv Mecarbil

Vue d'ensemble

Description

Omecamtiv mecarbil est un activateur de la myosine cardiaque spécifique qui est étudié pour son rôle potentiel dans le traitement de l'insuffisance cardiaque systolique ventriculaire gauche . Ce composé améliore la contractilité du muscle cardiaque en ciblant et en activant l'ATPase myocardique, améliorant ainsi l'utilisation de l'énergie et la formation efficace de ponts transversaux de myosine .

Applications De Recherche Scientifique

Omecamtiv mecarbil has a wide range of scientific research applications, particularly in the fields of:

Chemistry: It is used to study the mechanisms of cardiac myosin activation and energy utilization.

Biology: Researchers use it to investigate the molecular pathways involved in heart muscle contraction.

Mécanisme D'action

Target of Action

Omecamtiv Mecarbil is a cardiac-specific myosin activator . Myosin, a protein responsible for converting chemical energy into the mechanical force, is the primary target of this compound . This protein plays a crucial role in the contraction of the heart muscle .

Mode of Action

This compound interacts with its target, cardiac myosin, to enhance the formation and duration of effective myosin cross-bridges . This interaction improves energy utilization and allows myosin to strongly bind to actin, producing a power stroke that results in sarcomere shortening/contraction . This compound increases the rate of phosphate release from myosin by stabilizing the pre-powerstroke and the phosphate release states . This accelerates the transition of the actin-myosin complex from the weakly bound to the strongly bound state .

Biochemical Pathways

This compound affects the biochemical pathways involved in cardiac muscle contraction . By specifically targeting and activating myocardial ATPase, it enhances the formation and duration of effective myosin cross-bridges . This results in an increase in the number of myosin heads that are able to connect and pull on actin filaments during systole , thereby improving cardiac contractility independent of calcium fluxes .

Pharmacokinetics

This compound has linear pharmacokinetics with a mean half-life of approximately 20 hours after oral or intravenous administration . It is primarily cleared through metabolism by the CYP4 family through oxidative cleavage of a terminal carbamate moiety that resembles hydrolysis . The bioavailability for this compound solution was found to be 93.5% following rapid and extensive absorption .

Result of Action

The overall clinical result of this compound is an increase in left ventricular systolic ejection time and ejection fraction . This is achieved through the combination of increased and prolonged cross-bridge formation which prolongs myocardial contraction .

Safety and Hazards

In the GALACTIC-HF study, the cardiac myosin activator omecamtiv mecarbil compared with placebo reduced the risk of heart failure events or cardiovascular death in patients with heart failure with reduced ejection fraction . We explored the influence of atrial fibrillation or flutter (AFF) on the effectiveness of this compound .

Orientations Futures

The therapeutic goal of these drugs is to target cardiac myosins directly to modulate contractility and cardiac power output to alleviate symptoms that lead to heart failure and arrhythmias, without altering calcium signaling . In this Review, we discuss two classes of drugs that have been developed to either activate (omecamtiv mecarbil) or inhibit (mavacamten) cardiac contractility by binding to β -cardiac myosin (MYH7) .

Méthodes De Préparation

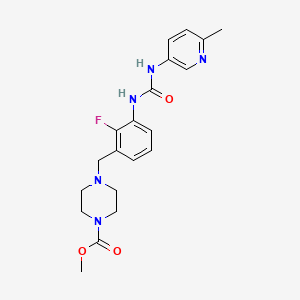

La synthèse de l'omecamtiv mecarbil implique la réaction du 4-(3-amino-2-fluorobenzyl)pipérazine-1-carboxylate de méthyle avec la 6-méthylpyridin-3-amine en présence d'une source de carbonyle . Cette réaction est généralement réalisée dans des conditions contrôlées pour garantir la pureté et le rendement du produit final. Les méthodes de production industrielles peuvent impliquer l'optimisation des paramètres de réaction et l'adaptation du processus aux exigences commerciales .

Analyse Des Réactions Chimiques

Omecamtiv mecarbil subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles tels que l'hydroxyde de sodium ou l'ammoniac.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il est utilisé pour étudier les mécanismes d'activation de la myosine cardiaque et l'utilisation de l'énergie.

Biologie : Les chercheurs l'utilisent pour étudier les voies moléculaires impliquées dans la contraction du muscle cardiaque.

Mécanisme d'action

This compound exerce ses effets en ciblant et en activant spécifiquement l'ATPase myocardique. Cette activation améliore la formation et la durée des ponts transversaux de myosine efficaces, conduisant à une meilleure contraction du muscle cardiaque . Le composé augmente le taux de libération de phosphate de la myosine, stabilisant les états de pré-coup de puissance et de libération de phosphate, et accélérant la transition du complexe actine-myosine de l'état faiblement lié à l'état fortement lié . Il en résulte une contraction myocardique prolongée et une augmentation du temps d'éjection systolique ventriculaire gauche et de la fraction d'éjection .

Comparaison Avec Des Composés Similaires

Omecamtiv mecarbil est unique dans son mécanisme d'action par rapport aux autres agents inotropes. Contrairement aux inotropes traditionnels qui augmentent les niveaux intracellulaires de calcium, this compound active directement la myosine cardiaque sans altérer l'homéostasie du calcium . Des composés similaires comprennent :

Mavacamten : Un inhibiteur de la myosine utilisé pour traiter la cardiomyopathie hypertrophique.

Dobutamine : Un agent inotrope qui augmente la contractilité cardiaque en stimulant les récepteurs bêta-adrénergiques.

La capacité unique d'this compound à améliorer la fonction cardiaque sans augmenter les niveaux de calcium le distingue de ces autres composés .

Propriétés

IUPAC Name |

methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUBTTPMWSKEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025949 | |

| Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-71-3 | |

| Record name | Omecamtiv mecarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873697-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omecamtiv mecarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873697713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omecamtiv Mecarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMECAMTIV MECARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

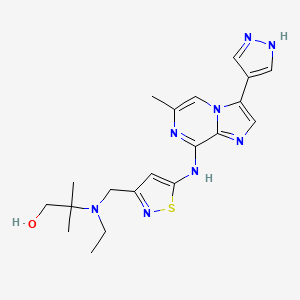

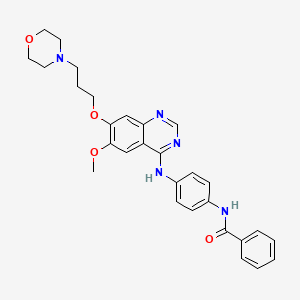

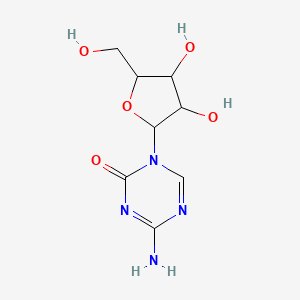

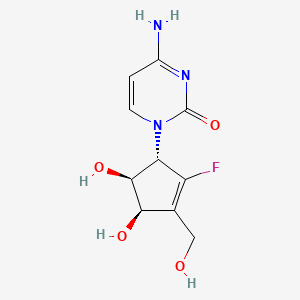

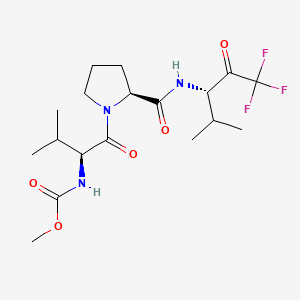

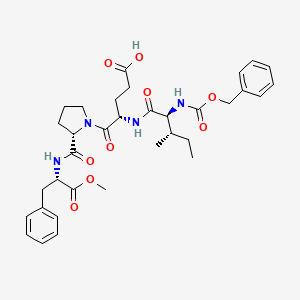

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)